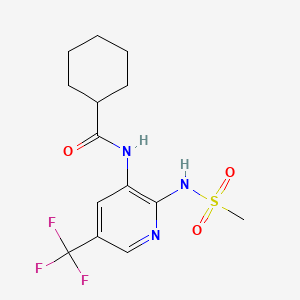

Cyclohexanecarboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

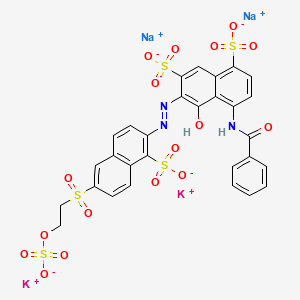

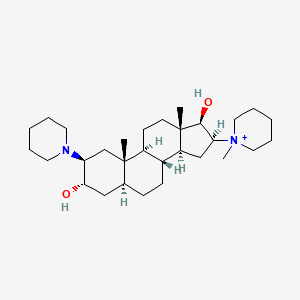

Cyclohexanecarboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is a complex organic compound known for its unique chemical structure and properties. This compound features a cyclohexane ring attached to a carboxamide group, which is further linked to a pyridine ring substituted with a trifluoromethyl group and a methylsulfonylamino group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cyclohexancarboxamid, N-(2-((Methylsulfonyl)amino)-5-(Trifluormethyl)-3-pyridinyl)- umfasst typischerweise mehrere Schritte, die von leicht verfügbaren Vorprodukten ausgehen. Ein gängiger Syntheseweg beinhaltet die folgenden Schritte:

Bildung des Pyridinrings: Der Pyridinring kann durch eine Reihe von Reaktionen synthetisiert werden, bei denen geeignete Aldehyde oder Ketone mit Ammoniak oder Aminen kondensiert werden.

Einführung der Trifluormethylgruppe: Die Trifluormethylgruppe wird unter bestimmten Bedingungen mit Reagenzien wie Trifluormethyljodid oder Trifluoromethylsulfonsäure eingeführt.

Anbindung der Methylsulfonylaminogruppe: Dieser Schritt umfasst die Reaktion des Pyridinderivats mit Methylsulfonylchlorid in Gegenwart einer Base wie Triethylamin.

Bildung des Cyclohexancarboxamids: Der letzte Schritt beinhaltet die Reaktion des substituierten Pyridins mit Cyclohexancarbonsäure oder deren Derivaten unter Amid-bildenden Bedingungen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung des obigen Synthesewegs beinhalten, um die Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung fortschrittlicher Katalysatoren, Hochdurchsatzreaktoren und kontinuierlicher Verfahren umfassen, um eine effiziente und skalierbare Produktion zu gewährleisten.

Chemische Reaktionsanalyse

Reaktionstypen

Cyclohexancarboxamid, N-(2-((Methylsulfonyl)amino)-5-(Trifluormethyl)-3-pyridinyl)- unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Produkte führt.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen Nukleophile unter geeigneten Bedingungen bestimmte funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Wichtige gebildete Produkte

Oxidation: Oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Reduzierte Derivate mit hydrierten funktionellen Gruppen.

Substitution: Substituierte Derivate mit neuen funktionellen Gruppen, die die ursprünglichen ersetzen.

Wissenschaftliche Forschungsanwendungen

Cyclohexancarboxamid, N-(2-((Methylsulfonyl)amino)-5-(Trifluormethyl)-3-pyridinyl)- hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich Enzyminhibition und Rezeptorbindung.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, wie z. B. entzündungshemmende und krebshemmende Wirkungen.

Industrie: Wird bei der Entwicklung fortschrittlicher Materialien eingesetzt, darunter Polymere und Beschichtungen mit einzigartigen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von Cyclohexancarboxamid, N-(2-((Methylsulfonyl)amino)-5-(Trifluormethyl)-3-pyridinyl)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Trifluormethylgruppe verstärkt die Lipophilie der Verbindung, wodurch sie biologische Membranen effektiver durchdringen kann. Die Methylsulfonylaminogruppe kann Wasserstoffbrückenbindungen mit Zielproteinen bilden, was zur Hemmung oder Modulation ihrer Aktivität führt. Die Gesamtstruktur der Verbindung ermöglicht es ihr, mit verschiedenen Enzymen und Rezeptoren zu interagieren und so zelluläre Prozesse und Signalwege zu beeinflussen.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexanecarboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Cyclohexanecarboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Wirkmechanismus

The mechanism of action of Cyclohexanecarboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylsulfonylamino group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The compound’s overall structure allows it to interact with various enzymes and receptors, influencing cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Cyclohexancarboxamid, N-(2-Aminoethyl)-N-methyl-

- Cyclohexancarboxamid, 3-Amino-N-[[4-Cyano-2-(Trifluormethyl)phenyl]methyl]-, (1R,3S)-

Einzigartigkeit

Cyclohexancarboxamid, N-(2-((Methylsulfonyl)amino)-5-(Trifluormethyl)-3-pyridinyl)- ist einzigartig durch das Vorhandensein sowohl der Trifluormethyl- als auch der Methylsulfonylaminogruppe, die ausgeprägte chemische und physikalische Eigenschaften verleihen.

Eigenschaften

CAS-Nummer |

141283-52-5 |

|---|---|

Molekularformel |

C14H18F3N3O3S |

Molekulargewicht |

365.37 g/mol |

IUPAC-Name |

N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]cyclohexanecarboxamide |

InChI |

InChI=1S/C14H18F3N3O3S/c1-24(22,23)20-12-11(7-10(8-18-12)14(15,16)17)19-13(21)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,18,20)(H,19,21) |

InChI-Schlüssel |

AXHKEINTIBWKLT-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride](/img/structure/B12739356.png)